molecular formula C19H14Cl3F3N4O2 B2993722 (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one CAS No. 344277-02-7

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one

Cat. No.: B2993722
CAS No.: 344277-02-7
M. Wt: 493.69
InChI Key: BWEUCPLRYFERLZ-ONEGZZNKSA-N
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Description

The compound (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyridine ring, an oxazole ring, and a propenone moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

(E)-1-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3F3N4O2/c20-11-1-2-15(13(21)6-11)26-4-3-17(30)16-7-12(31-29-16)9-28-18-14(22)5-10(8-27-18)19(23,24)25/h1-6,8,12,26H,7,9H2,(H,27,28)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEUCPLRYFERLZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)C=CNC2=C(C=C(C=C2)Cl)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(ON=C1C(=O)/C=C/NC2=C(C=C(C=C2)Cl)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include chlorinating agents, trifluoromethylating agents, and amines. The final step involves the formation of the propenone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process and reduce production costs. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. Key pathways involved could include signal transduction pathways, such as the PI3K-AKT or MAPK pathways, which play crucial roles in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the oxazole and pyridine rings.

    3-Chloro-5-(trifluoromethyl)pyridine: Contains the pyridine ring with similar substituents but lacks the oxazole and propenone moieties.

Uniqueness

The uniqueness of (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one is a complex organic molecule with notable potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of anticancer properties.

The molecular formula of the compound is C20H18ClF3N4O3C_{20}H_{18}ClF_{3}N_{4}O_{3} with a molar mass of approximately 454.83 g/mol. The compound features a trifluoromethyl group and multiple aromatic systems which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H18ClF3N4O3
Molar Mass454.83 g/mol
Density1.41 g/cm³ (predicted)
Boiling Point543.1 °C (predicted)
pKa1.96 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The presence of halogen atoms and electron-withdrawing groups enhances its reactivity and binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy.
    • For instance, one study showed IC50 values of 0.48 µM against MCF-7 cells, compared to doxorubicin's IC50 of 1.93 µM .
  • Mechanism Exploration : Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells by activating caspase pathways, specifically caspase 3/7, which are critical for programmed cell death . This apoptotic effect was further confirmed through Western blotting, which revealed increased levels of p53 and cleaved caspase-3 in treated cells.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the aromatic rings and the introduction of electron-withdrawing groups have been shown to enhance potency:

  • Electron-Withdrawing Groups : The presence of groups such as trifluoromethyl at the para position significantly boosts biological activity by stabilizing the transition state during enzyme interactions .

Case Studies

Several case studies have documented the efficacy and safety profiles of similar compounds derived from this structural framework:

  • Case Study on MCF-7 Cells : A derivative with similar structural features demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen . This suggests that compounds with similar frameworks could serve as alternatives or adjuncts to existing therapies.
  • In Vivo Studies : Although most studies remain in vitro, preliminary in vivo evaluations suggest that these compounds may exhibit favorable pharmacokinetics and biodistribution patterns that warrant further investigation .

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